molecular formula C24H24N2O B2782637 N-benzhydryl-3-phenylpyrrolidine-1-carboxamide CAS No. 1211728-44-7

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2782637
CAS RN: 1211728-44-7
M. Wt: 356.469
InChI Key: KKHILURITHNBKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-benzhydryl-3-phenylpyrrolidine-1-carboxamide” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

PARP Inhibitors Development

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide derivatives have been explored for their potent inhibitory action against poly(ADP-ribose) polymerase (PARP), an enzyme crucial in DNA repair processes. These compounds exhibit significant enzyme and cellular potency, making them valuable in cancer research, especially in enhancing the efficacy of chemotherapeutic agents. The optimization of these derivatives led to compounds with single-digit nanomolar potencies and favorable pharmacokinetic properties, demonstrating their potential as cancer therapeutics (Penning et al., 2010).

Electrophilic Reactivity Studies

Studies on the electrophilic reactivities of tertiary amines, including this compound derivatives, have provided insights into their kinetics and potential applications in synthetic chemistry. These studies help in understanding the reactivity patterns of these compounds, which can be crucial in designing more efficient synthetic routes for pharmaceutical compounds (Ammer et al., 2010).

Anticancer and Anti-Biofilm Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer and anti-biofilm activities. These studies have identified compounds with significant in vitro and in vivo anticancer activities, as well as the ability to inhibit bacterial biofilm formation. Such dual-functional compounds are promising for further development as therapeutics in cancer and infectious diseases (Smolobochkin et al., 2019).

Catalysis and Synthetic Applications

This compound derivatives have also been explored in catalysis, particularly in the context of C-H bond activation and functionalization. These studies contribute to the field of organic synthesis by providing new methods for the selective modification of complex molecules, which is valuable for the development of pharmaceuticals and materials science (Chen et al., 2011).

Mechanism of Action

Mode of Action

The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

properties

IUPAC Name

N-benzhydryl-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O/c27-24(26-17-16-22(18-26)19-10-4-1-5-11-19)25-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHILURITHNBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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